molecular formula C17H19ClN2O B1460132 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride CAS No. 1440535-32-9

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride

Cat. No.: B1460132
CAS No.: 1440535-32-9
M. Wt: 302.8 g/mol
InChI Key: XFNCEEKDESFMPN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C17H19ClN2O and its molecular weight is 302.8 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biomolecules, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H20ClN
  • Molecular Weight : 285.80 g/mol

The presence of the methoxy group and the phenethylamine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, influencing pathways involved in mood regulation and cognitive functions.

Interaction with Receptors

  • Dopaminergic Activity : Preliminary studies suggest that the compound may exhibit dopaminergic activity, potentially influencing dopamine receptor pathways.
  • Serotonergic Activity : The structural similarity to known serotonergic agents indicates possible interactions with serotonin receptors, which could affect mood and anxiety levels.

Antidepressant Effects

Research has indicated that compounds similar to this compound can exhibit antidepressant-like effects in animal models. These effects are often measured using the forced swim test or tail suspension test, where a decrease in immobility time suggests antidepressant activity.

Neuroprotective Properties

There is emerging evidence that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 : Antidepressant ActivityIn a rodent model, administration of the compound resulted in a significant reduction in depressive-like behaviors compared to controls (p < 0.05).
Study 2 : Neuroprotective EffectsThe compound demonstrated a protective effect against glutamate-induced excitotoxicity in cultured neurons, suggesting potential for neurodegenerative disease treatment.
Study 3 : Receptor Binding AffinityBinding assays indicated moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), supporting its role as a potential antidepressant agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Primarily hepatic metabolism with potential active metabolites.
  • Excretion : Renal excretion as unchanged drug and metabolites.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-(2-phenylethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-20-16-9-7-15(8-10-16)17(13-18)19-12-11-14-5-3-2-4-6-14;/h2-10,17,19H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNCEEKDESFMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.